molecular formula C6H15Cl3N2 B12714619 Hydrazine, 1,1-bis(2-chloroethyl)-2,2-dimethyl-, hydrochloride CAS No. 91725-43-8

Hydrazine, 1,1-bis(2-chloroethyl)-2,2-dimethyl-, hydrochloride

Cat. No.: B12714619
CAS No.: 91725-43-8
M. Wt: 221.6 g/mol
InChI Key: YXYCTZFZZADBJM-UHFFFAOYSA-N
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Description

Hydrazine, 1,1-bis(2-chloroethyl)-2,2-dimethyl-, hydrochloride is a chemical compound with the molecular formula C6H14Cl2N2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of hydrazine and chloroethyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazine, 1,1-bis(2-chloroethyl)-2,2-dimethyl-, hydrochloride typically involves the reaction of hydrazine with 2-chloroethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Hydrazine, 1,1-bis(2-chloroethyl)-2,2-dimethyl-, hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The chloroethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives.

Scientific Research Applications

Hydrazine, 1,1-bis(2-chloroethyl)-2,2-dimethyl-, hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Hydrazine, 1,1-bis(2-chloroethyl)-2,2-dimethyl-, hydrochloride involves its interaction with molecular targets in cells. It can form covalent bonds with nucleophilic sites in proteins and DNA, leading to alterations in cellular functions. The pathways involved in its action are complex and depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    1,1-bis(2-chloroethyl)hydrazine: This compound shares structural similarities but lacks the dimethyl groups.

    Hydrazine, 1,1-bis(2-chloroethyl)-: Similar in structure but without the hydrochloride component.

Uniqueness

Hydrazine, 1,1-bis(2-chloroethyl)-2,2-dimethyl-, hydrochloride is unique due to the presence of both chloroethyl and dimethyl groups, which contribute to its distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a compound of interest in scientific research.

Properties

CAS No.

91725-43-8

Molecular Formula

C6H15Cl3N2

Molecular Weight

221.6 g/mol

IUPAC Name

1,1-bis(2-chloroethyl)-2,2-dimethylhydrazine;hydrochloride

InChI

InChI=1S/C6H14Cl2N2.ClH/c1-9(2)10(5-3-7)6-4-8;/h3-6H2,1-2H3;1H

InChI Key

YXYCTZFZZADBJM-UHFFFAOYSA-N

Canonical SMILES

CN(C)N(CCCl)CCCl.Cl

Origin of Product

United States

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